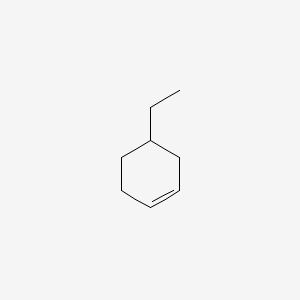

4-Ethylcyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOHRCNONSEVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958511 | |

| Record name | 4-Ethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-42-5 | |

| Record name | 4-Ethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylcyclohexene (CAS 3742-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylcyclohexene (CAS 3742-42-5), a cyclic alkene of interest in organic synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectral data. Notably, this guide also addresses the current gap in knowledge regarding the biological activity and metabolic fate of this compound, a crucial consideration for its potential applications in drug development and life sciences. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₈H₁₄.[1][2][3] It is characterized by a cyclohexene (B86901) ring substituted with an ethyl group. This structure makes it a valuable intermediate in various chemical syntheses.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3742-42-5 | [1][4] |

| Molecular Formula | C₈H₁₄ | [1][2][3] |

| Molecular Weight | 110.20 g/mol | [1][5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 130.8 °C at 760 mmHg | [5] |

| Density | 0.802 g/mL | [5] |

| Flash Point | 13 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| Refractive Index | 1.445 | [6] |

| Vapor Pressure | 11.7 mmHg at 25 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | No specific data found for this compound. For the analogous 1-methylcyclohexene, signals appear in the ranges of 2.2-1.2 ppm (sp³ C-H) and 5.5-5.0 ppm (sp² C-H). | [7][8] |

| ¹³C NMR | No specific data found for this compound. For the analogous 1-methylcyclohexene, signals appear in the ranges of 20-50 ppm (sp³ carbons) and 100-150 ppm (sp² carbons).[1][7] | [1][7] |

| IR Spectroscopy | A C=C stretching vibration is expected around 1650 cm⁻¹. C-H stretching vibrations for sp² carbons are expected just above 3000 cm⁻¹, and for sp³ carbons just below 3000 cm⁻¹. | [9] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 110. | [4][10][11][12] |

Synthesis of this compound

Two primary routes for the synthesis of this compound are the dehydration of 4-ethylcyclohexanol (B27859) and the partial hydrogenation of 4-vinylcyclohexene (B86511).

Dehydration of 4-Ethylcyclohexanol

This method involves the acid-catalyzed elimination of water from 4-ethylcyclohexanol.

Experimental Protocol (Adapted from the synthesis of cyclohexene and methylcyclohexene):

-

Reaction Setup: In a round-bottom flask, combine 4-ethylcyclohexanol with a catalytic amount of a strong acid such as phosphoric acid or sulfuric acid.

-

Heating: Heat the mixture to facilitate the dehydration reaction. The temperature should be carefully controlled to favor the formation of the alkene and distill it from the reaction mixture as it forms.

-

Distillation: The product, this compound, along with water, is distilled from the reaction flask.

-

Workup: The distillate is washed with a saturated sodium chloride solution and a sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation to yield pure this compound.

Caption: Dehydration of 4-Ethylcyclohexanol Workflow.

Partial Hydrogenation of 4-Vinylcyclohexene

This method involves the selective hydrogenation of the exocyclic double bond of 4-vinylcyclohexene.

Experimental Protocol (Conceptual):

-

Catalyst Preparation: A suitable catalyst, such as Raney nickel or a supported palladium catalyst, is prepared and activated.

-

Reaction: 4-Vinylcyclohexene is dissolved in an appropriate solvent and subjected to hydrogenation in the presence of the catalyst under a hydrogen atmosphere.

-

Monitoring: The reaction is monitored by techniques like gas chromatography to ensure the selective hydrogenation of the vinyl group while preserving the endocyclic double bond.

-

Workup: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude this compound is purified by distillation.

Caption: Hydrogenation of 4-Vinylcyclohexene Workflow.

Chemical Reactions of this compound

The double bond in this compound is the primary site of its reactivity, undergoing typical alkene reactions such as electrophilic additions.

Bromination

The addition of bromine across the double bond of this compound is expected to proceed via a bromonium ion intermediate, leading to the trans-dibromide product.

Experimental Protocol (Conceptual, adapted from cyclohexene bromination):

-

Dissolution: this compound is dissolved in an inert solvent such as dichloromethane.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise to the this compound solution at a controlled temperature, typically cooled in an ice bath.

-

Reaction: The reaction is usually rapid, as indicated by the disappearance of the bromine color.

-

Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

-

Isolation: The organic layer is dried, and the solvent is evaporated to yield the crude dibrominated product, which can be further purified if necessary.

Caption: Bromination of this compound Pathway.

Oxidation

The oxidation of this compound can yield various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation would yield this compound oxide, while stronger oxidizing conditions could lead to cleavage of the double bond.

Experimental Protocol (Conceptual for Epoxidation):

-

Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common reagent for epoxidation.

-

Reaction: this compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the peroxy acid at a controlled temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, the mixture is washed to remove the carboxylic acid byproduct and any remaining peroxy acid.

-

Purification: The crude epoxide is purified by chromatography or distillation.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and metabolic pathways of this compound. Studies on structurally related compounds, such as 4-vinylcyclohexene, have indicated potential toxicity, particularly ovarian toxicity, which is attributed to its metabolism to epoxide derivatives.[13][14] However, similar toxicological or metabolic studies on this compound have not been reported.

For professionals in drug development, this absence of data is a critical consideration. The potential for metabolic activation to reactive intermediates, as seen with analogous compounds, warrants caution. Any consideration of this compound or its derivatives in a pharmaceutical context would necessitate comprehensive toxicological and metabolic profiling.

Conclusion

This compound is a readily synthesizable cyclic alkene with well-defined chemical properties and reactivity. This guide provides foundational knowledge and experimental frameworks for its preparation and chemical transformations. However, the dearth of information regarding its biological effects and metabolic fate is a significant knowledge gap. For researchers and professionals in drug development, this highlights both a need for further investigation and a point of caution. Future studies are essential to elucidate the toxicological and metabolic profile of this compound before its potential in any biological application can be seriously considered.

References

- 1. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 3742-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS 3742-42-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound|CAS 3742-42-5|C8H14 [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. physicsforums.com [physicsforums.com]

- 10. This compound [webbook.nist.gov]

- 11. Cyclohexene, 4-ethenyl- [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. In vitro metabolism of 4-vinylcyclohexene in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene (CAS No: 3742-42-5) is a cyclic olefin, a class of unsaturated hydrocarbons.[1] It presents as a clear, colorless liquid and is utilized as a model compound in various fundamental and applied studies.[2] Its structural features make it a valuable substrate for investigating reaction mechanisms and kinetics.[2] In the field of analytical chemistry, it often serves as a reference standard in gas chromatography (GC).[2] This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates the structure-property relationships inherent to alkenes.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and analysis. These properties are summarized in the table below.

Data Presentation: Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₈H₁₄ | - |

| Molecular Weight | 110.20 | g/mol |

| Density | 0.802 | g/mL |

| Boiling Point | 130.8 - 131 | °C at 760 mmHg |

| Melting Point | -81.99 | °C (estimate) |

| Refractive Index | 1.445 | - |

| Flash Point | 13 | °C |

| Vapor Pressure | 11.7 | mmHg at 25°C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | - |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. Standardized methodologies are employed to ensure reproducibility and comparability of data.

Density Measurement

The density of a liquid like this compound can be determined using several methods:

-

Pycnometry (ASTM D1217, ASTM D1480): This is a highly accurate but time-consuming method. It involves weighing a precisely calibrated flask (pycnometer) empty, then filled with the sample liquid. The density is calculated from the mass of the liquid and the known volume of the pycnometer, with corrections for air buoyancy.[8]

-

Vibrational Density Meter (ASTM D4052): A fast and reliable automated method where the liquid sample is injected into an oscillating U-tube. The density is calculated based on the change in the frequency of oscillation of the tube when filled with the sample.[8]

-

Hydrometer (ASTM D2111): A cost-effective and direct method. A calibrated glass float (hydrometer) is placed in the liquid. The density is read from the scale on the hydrometer's stem at the point where the liquid surface aligns.[9][10]

Boiling Point Determination

Boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11]

-

Distillation Method: This is a common and accurate method. The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The stable temperature observed during the distillation of the bulk material is recorded as the boiling point.[11][12]

-

Thiele Tube Method: This micro-method is suitable for small sample volumes. A small tube containing the liquid and an inverted capillary tube is attached to a thermometer and heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[6][12]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is a liquid at room temperature, the general protocol for determining the melting point of a substance that freezes at -81.99°C would involve a cryostat. The general principle is as follows:

-

Capillary Method: A small, powdered sample is packed into a capillary tube. The tube is heated at a controlled rate in a melting point apparatus or a Thiele tube. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.[13][14] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[15]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance.

-

Refractometry: An instrument called a refractometer, most commonly an Abbe refractometer, is used. A few drops of the liquid are placed on a prism. Light of a specific wavelength (typically the sodium D-line, 589.3 nm) is passed through the sample, and the angle of refraction is measured.[7][16] The instrument is calibrated and provides a direct reading of the refractive index.[7][17] This measurement is temperature-dependent and is usually reported at a specific temperature, such as 20°C.[17]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

-

Closed-Cup Methods (e.g., Pensky-Martens ASTM D93, Tag ASTM D56): These are the preferred methods for industry standards as they tend to give lower, more conservative (safer) values.[2][5] The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point.[4][5][18]

-

Open-Cup Method (e.g., Cleveland Open Cup ASTM D92): The sample is heated in a cup that is open to the atmosphere. An ignition source is passed over the surface of the liquid until a flash occurs.[3]

Solubility Determination

Solubility provides insight into the polarity of a compound.

-

Qualitative Method: A standard procedure involves adding a small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) to a measured volume of the solvent (e.g., 0.75 mL) in a test tube. The mixture is vigorously shaken. If the solute dissolves completely, it is deemed soluble. If not, it is insoluble. For this compound, this would be performed with water and various organic solvents.

Visualization of Structure-Property Relationships

The physical properties of alkenes, including this compound, are directly related to their molecular structure. Intermolecular forces, primarily weak van der Waals forces (London dispersion forces), govern properties like boiling point. The following diagram illustrates this fundamental relationship.

Caption: Logical workflow of alkene structure influencing physical properties.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, presenting quantitative data in a structured format. Furthermore, it has outlined the standard experimental protocols used to determine these properties, offering a methodological foundation for researchers. The visualized relationship between molecular structure and physical properties underscores the predictive power of chemical principles in understanding the behavior of organic compounds like this compound. This information is fundamental for the safe and effective use of this compound in research and development.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scimed.co.uk [scimed.co.uk]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. store.astm.org [store.astm.org]

- 10. mt.com [mt.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westlab.com [westlab.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. mt.com [mt.com]

- 17. youtube.com [youtube.com]

- 18. delltech.com [delltech.com]

4-Ethylcyclohexene molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical properties of 4-Ethylcyclohexene, a cyclic hydrocarbon used in various organic synthesis applications.

Chemical Identity and Properties

This compound is a substituted alkene characterized by a six-membered carbon ring containing one double bond, with an ethyl group attached at the fourth carbon position.[1] Its chemical structure makes it a useful intermediate in the synthesis of more complex molecules.[1]

The fundamental molecular properties are summarized below.

Table 1: Core Molecular Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 110.20 g/mol | [1][2][4][7][8] |

| 110.1968 g/mol | [3][6] | |

| CAS Registry Number | 3742-42-5 | [2][3][4][5][6][7] |

Methodologies and Visualizations

The data presented in this document are fundamental molecular properties derived from standard chemical principles and analytical techniques. As this guide pertains only to the intrinsic molecular formula and weight of the compound this compound, detailed experimental protocols for synthesis or analysis are beyond the current scope.

Similarly, logical or signaling pathway diagrams are not applicable to the description of a single small molecule's basic properties.

References

- 1. CAS 3742-42-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 3742-42-5|C8H14 [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound [webbook.nist.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound (CAS 3742-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Analysis of 4-Ethylcyclohexene: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Ethylcyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a thorough interpretation of spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.6-5.8 | m | 2H | Olefinic protons (-CH=CH-) |

| 2.0-2.2 | m | 2H | Allylic protons |

| 1.8-2.0 | m | 1H | Methine proton (-CH-) |

| 1.1-1.6 | m | 6H | Cyclohexyl and ethyl methylene (B1212753) protons |

| 0.9 | t | 3H | Ethyl methyl protons (-CH₃) |

¹³C NMR (Carbon-13) NMR Data

While a complete experimental dataset is not publicly available, the presence of ¹³C NMR data is noted in chemical databases such as PubChem.[1] Predicted chemical shifts are provided below based on structure-property relationships.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 125-135 | CH | Olefinic carbons (-CH=CH-) |

| 30-40 | CH | Methine carbon (-CH-) |

| 25-35 | CH₂ | Cyclohexyl and ethyl methylene carbons |

| 10-15 | CH₃ | Ethyl methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3020-3100 | Medium | =C-H | Stretch |

| 2850-2960 | Strong | C-H | Stretch |

| 1640-1660 | Medium | C=C | Stretch |

| 1450 | Medium | C-H | Bend |

| 650-1000 | Strong | =C-H | Out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[2][3] The key fragments from electron ionization are presented below.

| m/z | Relative Intensity | Assignment |

| 110 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - C₂H₅]⁺ |

| 67 | Base Peak | [C₅H₇]⁺ |

| 54 | Moderate | [C₄H₆]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of liquid samples like this compound.

Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4][5]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like this compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent contains residual non-deuterated solvent, this signal can also be used for calibration (e.g., CHCl₃ at 7.26 ppm).[6]

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[7]

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is common.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-second relaxation delay is a common starting point.[6]

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like this compound.

Sample Preparation:

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis to subtract any atmospheric or instrumental interferences.

-

Spectral Range: A typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-adding 16-32 scans improves the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions are identified and correlated with known functional group absorption frequencies.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.[9][10][11]

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating non-polar analytes.

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion and key fragments of this compound.

-

Data Processing:

-

The total ion chromatogram (TIC) shows the separation of compounds over time.

-

The mass spectrum for the peak corresponding to this compound is extracted.

-

The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions, which can be compared to library spectra for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. agilent.com [agilent.com]

- 9. newtowncreek.info [newtowncreek.info]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to the Core Reactions of 4-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is a cyclic olefin that serves as a versatile intermediate and building block in organic synthesis. Its reactivity is primarily dictated by the carbon-carbon double bond within the cyclohexene (B86901) ring, making it susceptible to a variety of addition reactions. The presence of the ethyl group at the allylic position can also influence the regioselectivity and stereoselectivity of these transformations. This technical guide provides a comprehensive overview of the key reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and drug discovery.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a boiling point of approximately 130.8°C at 760 mmHg.[1] Its structure can be unambiguously confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for different proton environments. The vinylic protons of the double bond (-CH=CH-) typically appear in the downfield region, around 5.5-6.0 ppm. Protons on the carbons adjacent to the double bond (allylic protons) are also readily identifiable. The ethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[1]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic shifts for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclohexene ring and the ethyl substituent.

-

IR Spectroscopy: The infrared spectrum of this compound will show characteristic C-H stretching frequencies for the alkene and alkane portions of the molecule, as well as a C=C stretching vibration.

Key Reactions and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic addition to the double bond. The following sections detail the most pertinent reactions, including synthesis, hydrogenation, halogenation, hydroboration-oxidation, epoxidation, and ozonolysis.

Synthesis of this compound via Dehydration of 4-Ethylcyclohexanol

A primary route for the synthesis of this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol.[2] This elimination reaction is typically driven to completion by distilling the lower-boiling alkene product from the reaction mixture.

Reaction Scheme:

References

Stereochemistry of 4-Ethylcyclohexene Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of key addition reactions involving 4-ethylcyclohexene, a substituted cyclic alkene of significant interest in synthetic organic chemistry. The conformational preferences of the this compound ring profoundly influence the stereochemical outcome of reactions such as catalytic hydrogenation, epoxidation, hydroboration-oxidation, and halogenation. Understanding and predicting the formation of specific stereoisomers is critical for the development of stereochemically pure molecules in drug discovery and materials science. This document details the underlying stereochemical principles, provides experimental protocols for these transformations, and presents available quantitative data on product distributions. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the concepts discussed.

Introduction: Conformational Analysis of this compound

The stereochemical fate of reactions at the double bond of this compound is intrinsically linked to the conformational equilibrium of its six-membered ring. The cyclohexene (B86901) ring adopts a half-chair conformation, and the ethyl substituent at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by steric interactions.

The energetic preference for a substituent to occupy the equatorial position in a cyclohexane (B81311) ring is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] For an ethyl group, the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[1][2] This conformational bias means that at equilibrium, the conformer with the equatorial ethyl group is significantly more populated. Consequently, reagents will predominantly approach the double bond from the face of the ring that is sterically less hindered by the ethyl group.

Caption: Conformational equilibrium of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of alkenes typically proceeds via syn-addition of two hydrogen atoms to the same face of the double bond. The alkene adsorbs onto the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂), followed by the delivery of hydrogen atoms from the catalyst surface. The stereochemical outcome is dictated by the accessibility of the two faces of the double bond to the catalyst surface.

For this compound, the bulky ethyl group in its preferred equatorial conformation will sterically hinder the approach of the catalyst to the syn-face of the double bond. Consequently, the hydrogen atoms are preferentially delivered to the anti-face, leading to the formation of cis-1-ethyl-2-hydrocyclohexane as the major product.

Quantitative Data

| Product | Diastereomeric Ratio (cis:trans) | Reference |

| Ethylcyclohexane | >95:5 | General principle, specific data for this compound is not readily available in literature. The ratio is inferred from analogous systems. |

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (reagent grade)

-

Hydrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 9.08 mmol) in ethanol (20 mL).

-

Carefully add 10% Pd/C (0.1 g, 10 wt %).

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction progress by GC-MS until the starting material is consumed.

-

Carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield ethylcyclohexane.

Caption: Experimental workflow for catalytic hydrogenation.

Epoxidation

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where an oxygen atom is delivered to the double bond in a single step. This mechanism dictates a syn-addition of the oxygen atom. The stereoselectivity of the epoxidation of this compound is governed by the steric hindrance imposed by the equatorial ethyl group. The peroxy acid will preferentially approach the less hindered face of the double bond, which is the face anti to the ethyl group. This results in the formation of the trans-epoxide as the major product.

Quantitative Data

| Product | Diastereomeric Ratio (trans:cis) | Reference |

| This compound oxide | High selectivity for trans isomer | While specific quantitative data for this compound is sparse, studies on similar substituted cyclohexenes show high diastereoselectivity for the attack from the less hindered face.[3][4][5] |

Experimental Protocol: Epoxidation of this compound

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 g, 9.08 mmol) in DCM (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.8 g, ~10.4 mmol, assuming 77% purity) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

-

Purify by column chromatography on silica (B1680970) gel if necessary.

Caption: Simplified epoxidation reaction pathway.

Hydroboration-Oxidation

The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) to the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. The stereoselectivity is again controlled by the steric hindrance of the ethyl group, favoring the approach of the borane from the face anti to the ethyl group. The subsequent oxidation step with hydrogen peroxide and base replaces the boron atom with a hydroxyl group with retention of stereochemistry. This leads to the formation of trans-2-ethylcyclohexanol as the major product.

Quantitative Data

| Product | Regioisomeric Ratio (C1-OH:C2-OH) | Diastereomeric Ratio (trans:cis for C2-OH) | Reference |

| 2-Ethylcyclohexanol | High selectivity for C2-OH | High selectivity for trans isomer | The regioselectivity and stereoselectivity are well-established principles of hydroboration-oxidation.[6][7] |

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (B78521) solution

-

30% Hydrogen peroxide solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen or argon gas supply

-

Round-bottom flask, syringe

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 g, 9.08 mmol) dissolved in anhydrous THF (10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1 M BH₃·THF solution (3.3 mL, 3.3 mmol) via syringe.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (3 mL), followed by the dropwise addition of 30% H₂O₂ (3 mL), keeping the temperature below 30 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

Caption: Logical flow of the hydroboration-oxidation reaction.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) to alkenes typically proceeds through a halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. This mechanism results in anti-addition of the two halogen atoms across the double bond. For this compound, the initial formation of the bromonium ion can occur from either face of the double bond. However, the subsequent nucleophilic attack by the bromide ion will occur from the side opposite to the bromonium ion bridge. The ethyl group can influence the facial selectivity of the initial attack and potentially the regioselectivity of the ring-opening if the carbons of the double bond were electronically different. Given the symmetry of the double bond in this compound, the regioselectivity of the halide attack is not a factor. The major products will be the diastereomeric trans-1,2-dihalo-4-ethylcyclohexanes.

Quantitative Data

| Product | Diastereomeric Outcome | Reference |

| 1,2-Dibromo-4-ethylcyclohexane | A mixture of trans diastereomers is expected. | The anti-addition mechanism of halogenation is a fundamental concept in organic chemistry.[8][9] |

Experimental Protocol: Bromination of this compound

Materials:

-

This compound

-

Bromine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel

Procedure:

-

Dissolve this compound (1.0 g, 9.08 mmol) in DCM (20 mL) in a round-bottom flask and cool to 0 °C.

-

Prepare a solution of bromine (1.45 g, 9.08 mmol) in DCM (10 mL) and place it in a dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

-

Wash the reaction mixture with saturated aqueous sodium thiosulfate solution (15 mL) to remove any unreacted bromine, followed by brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the dibrominated product.

Conclusion

The stereochemical outcomes of addition reactions to this compound are predominantly governed by the steric influence of the ethyl group, which preferentially occupies a pseudo-equatorial position in the half-chair conformation of the cyclohexene ring. This conformational bias directs the approach of reagents to the less sterically hindered face of the double bond. Catalytic hydrogenation, epoxidation, and hydroboration-oxidation all exhibit high diastereoselectivity due to this steric control, leading to the formation of specific stereoisomers. Halogenation, proceeding through an anti-addition mechanism, also yields predictable stereochemical products. A thorough understanding of these principles is paramount for the rational design and synthesis of complex molecules with defined stereochemistry in various fields of chemical science. Further research to obtain precise quantitative data for the diastereomeric ratios in these reactions would be beneficial for refining predictive models of stereoselectivity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. Importance of Steric and Field Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HKU Scholars Hub: Diastereoselective epoxidation of cyclohexene derivatives by dioxiranes generated in situ. Importance of steric and field effects [hub.hku.hk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. coconote.app [coconote.app]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organic chemistry - Halogenation of 4‐methylcyclohex‐1‐ene - Chemistry Stack Exchange [chemistry.stackexchange.com]

Conformational Analysis of the 4-Ethylcyclohexene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of the 4-ethylcyclohexene ring, a fundamental aspect of its stereochemistry that dictates its reactivity and potential biological interactions. The document elucidates the stable conformations, the energetic differences between them, and the primary experimental and computational methodologies employed for their characterization. Detailed protocols for key experiments and computational workflows are presented to enable researchers to conduct similar analyses. All quantitative data are summarized in structured tables, and logical relationships are visualized through Graphviz diagrams.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For cyclic molecules such as this compound, the flexibility of the ring system gives rise to various conformations that can interconvert. Understanding the conformational preferences and the energy landscape of these conformers is crucial in fields ranging from medicinal chemistry, where molecular shape governs drug-receptor interactions, to materials science. This compound serves as an excellent model system for studying the conformational behavior of substituted cyclohexenes. The presence of the ethyl group at the C4 position introduces distinct energetic penalties in different spatial arrangements, leading to a preference for specific conformations. This guide will delve into the core principles of the conformational analysis of this molecule.

Stable Conformations of this compound

The cyclohexene (B86901) ring adopts a "half-chair" conformation as its most stable arrangement. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) lie in a plane, while the other two (C4 and C5) are puckered out of the plane. The ethyl substituent at the C4 position can occupy two distinct orientations: pseudo-axial and pseudo-equatorial.

-

Pseudo-equatorial (e'): The C-C bond of the ethyl group is roughly parallel to the plane of the double bond. This conformation is generally more stable.

-

Pseudo-axial (a'): The C-C bond of the ethyl group is approximately perpendicular to the plane of the double bond. This conformation is generally less stable due to steric interactions.

The interconversion between these two half-chair conformations is a rapid process at room temperature, known as ring inversion or ring flipping.

Energetic Analysis of Conformers

The relative stability of the pseudo-axial and pseudo-equatorial conformers is determined by the difference in their Gibbs free energy (ΔG). The primary destabilizing factor in the pseudo-axial conformation is steric hindrance between the ethyl group and the axial hydrogen atoms on the same side of the ring, particularly the hydrogen at C6. This is a form of 1,3-diaxial interaction.

The energy difference between the axial and equatorial conformers of a substituent on a cyclohexane (B81311) ring is known as its "A-value". While the A-value for an ethyl group on a cyclohexane ring is approximately 1.75-1.79 kcal/mol, the energetic preference in a cyclohexene ring is generally smaller.[1] This is because in the half-chair conformation of cyclohexene, there is only one significant 1,3-diaxial interaction for a substituent at C4 (with the axial proton at C6), whereas in a cyclohexane chair, there are two such interactions. For a methyl group on a cyclohexene ring, the energy difference (ΔG) is approximately -1 kcal/mol in favor of the pseudo-equatorial conformer. Given the similarity in steric bulk between a methyl and an ethyl group in this context, a similar value can be expected for this compound.

Quantitative Data Summary

| Parameter | Molecule | Value (kcal/mol) | Notes |

| A-value (Ethyl) | Ethylcyclohexane | 1.75 - 1.79 | Represents the energy difference between axial and equatorial conformers.[1] |

| ΔG (Pseudo-axial vs. Pseudo-equatorial) | 4-Methylcyclohexene | ~1.0 | Estimated energy preference for the pseudo-equatorial conformer. |

| Estimated ΔG | This compound | ~1.0 - 1.2 | Estimated preference for the pseudo-equatorial conformer. |

Experimental Determination of Conformational Equilibrium

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to study the conformational dynamics of molecules like this compound.

Detailed Experimental Protocol for Variable Temperature NMR

-

Sample Preparation:

-

Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈) in a high-quality NMR tube. The solvent should have a low freezing point and a high boiling point to accommodate the desired temperature range.

-

Ensure the sample is free of paramagnetic impurities which can broaden NMR signals.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the ring inversion is fast on the NMR timescale, and the signals for the axial and equatorial protons (and the ethyl group) will be averaged.

-

Gradually lower the temperature of the probe in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

-

As the temperature decreases, the rate of ring inversion slows down. The averaged signals will broaden and eventually decoalesce into separate signals for the pseudo-axial and pseudo-equatorial conformers. The temperature at which the signals merge is known as the coalescence temperature (Tc).

-

-

Data Analysis:

-

Below the coalescence temperature, integrate the signals corresponding to the pseudo-axial and pseudo-equatorial conformers to determine their relative populations (K_eq = [equatorial]/[axial]).

-

The Gibbs free energy difference (ΔG°) can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

The energy barrier to ring inversion (ΔG‡) can be estimated from the coalescence temperature using the Eyring equation.

-

Computational Conformational Analysis

Computational chemistry provides a powerful tool for modeling the conformations of this compound and calculating their relative energies.

Detailed Computational Workflow

-

Initial Conformer Generation:

-

Construct the 3D structure of this compound using a molecular modeling software.

-

Generate initial structures for both the pseudo-axial and pseudo-equatorial conformers. A conformational search using molecular mechanics (e.g., with the MMFF94 force field) can be performed to identify low-energy starting geometries.

-

-

Geometry Optimization:

-

Perform geometry optimization for each conformer using a suitable quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common and reliable choice for such systems.

-

The optimization process will find the lowest energy structure for each conformer.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Energy Calculation and Analysis:

-

The relative Gibbs free energy (ΔG) between the conformers can be calculated from the sum of the electronic energy and the thermal free energy correction.

-

The population of each conformer at a given temperature can be calculated using the Boltzmann distribution.

-

Visualizations

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between two primary half-chair conformers: the more stable pseudo-equatorial and the less stable pseudo-axial form. The energetic preference for the pseudo-equatorial conformer, estimated to be around 1.0-1.2 kcal/mol, is primarily driven by the mitigation of steric strain. This guide has outlined the key theoretical concepts and provided detailed experimental and computational protocols for the rigorous investigation of this conformational landscape. The methodologies described herein are broadly applicable to the study of other substituted cyclic systems, providing a foundational framework for researchers in drug development and chemical sciences.

References

Physicochemical Properties of 4-Ethylcyclohexene

An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (CAS No: 3742-42-5, Molecular Formula: C₈H₁₄). Given the limited availability of direct experimental thermodynamic data for this specific compound in publicly accessible literature, this guide presents a combination of available physical properties, calculated thermodynamic values, and experimental data for the closely related compound, ethylcyclohexane (B155913), to serve as a valuable proxy. Furthermore, detailed experimental protocols for determining these fundamental thermodynamic properties are described, accompanied by workflow diagrams to illustrate the methodologies.

This compound is a cyclic alkene with an ethyl substituent on the cyclohexene (B86901) ring. Its fundamental physical properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Weight | 110.20 | g/mol |

| Boiling Point | 130.8 | °C at 760 mmHg[1] |

| Density | 0.802 | g/mL[1] |

| Flash Point | 13 | °C[1] |

| Melting Point | -81.99 (estimate) | °C[2] |

| Vapor Pressure | 11.7 | mmHg at 25°C[2] |

| Refractive Index | 1.445 |

Thermodynamic Properties

Direct experimental data for the core thermodynamic properties of this compound are scarce. However, calculated values and experimental data for analogous compounds provide valuable insights.

Calculated Thermodynamic Properties of this compound

The following table summarizes the available calculated thermodynamic data for this compound. These values are derived from computational models and should be considered as estimates.

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 70.89 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Vaporization (ΔvapH°) | 35.32 | kJ/mol |

Experimental Thermodynamic Properties of Ethylcyclohexane (Analogue)

Due to the absence of comprehensive experimental data for this compound, the thermodynamic properties of its saturated analogue, ethylcyclohexane (C₈H₁₆), are presented here as a reasonable approximation. The presence of the double bond in this compound will introduce some differences, primarily in the enthalpy of formation due to the energy of the double bond and changes in ring strain.

| Property | Value | Unit |

| Standard Enthalpy of Formation (liquid, ΔfH°(l)) | -171.8 ± 1.5 | kJ/mol[4] |

| Standard Molar Entropy (S°) | 382.67 | J/mol·K[4] |

| Heat Capacity (Cp) of liquid at 298.15 K | ~190-200 | J/mol·K |

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a compound like this compound involves precise calorimetric and physical measurement techniques. The following sections detail the standard experimental protocols for measuring key thermodynamic parameters.

Determination of Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustible auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm). A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is precisely measured.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the experimental data. Using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of this compound is determined.

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Determination of Heat Capacity (Cp) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A known mass of purified this compound is sealed in a sample container.

-

Calorimeter Setup: The sample container is placed within a calorimeter that is surrounded by an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container at all times, thereby minimizing heat exchange with the surroundings.

-

Heating: A known quantity of electrical energy (Q) is supplied to the sample container through a heater.

-

Temperature Measurement: The resulting temperature increase (ΔT) of the sample is precisely measured.

-

Calculation of Cp: The heat capacity (Cp) is calculated using the formula: Cp = Q / (n * ΔT) where 'n' is the number of moles of the sample.

-

Temperature Dependence: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

Caption: Workflow for determining heat capacity using an adiabatic calorimeter.

Determination of Vapor Pressure via Ebulliometry

Ebulliometry involves measuring the boiling point of a liquid at different applied pressures.

Methodology:

-

Apparatus Setup: The this compound sample is placed in an ebulliometer, which is an apparatus designed to maintain equilibrium between the liquid and vapor phases at the boiling point.

-

Pressure Control: The system is connected to a pressure control system, which allows for the precise setting and maintenance of the pressure above the liquid.

-

Heating and Boiling: The sample is heated until it boils. The design of the ebulliometer ensures that the thermometer is measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Temperature and Pressure Measurement: At a set pressure, the boiling temperature is accurately measured.

-

Data Collection: This measurement is repeated for a range of pressures.

-

Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure curve of the substance.

Caption: Workflow for determining vapor pressure using an ebulliometer.

Conclusion

This technical guide has summarized the available physicochemical and thermodynamic data for this compound. While direct experimental thermodynamic data remains limited, the provided information, including data from its saturated analogue ethylcyclohexane, offers a solid foundation for researchers and professionals. The detailed experimental protocols and workflows for combustion calorimetry, adiabatic calorimetry, and ebulliometry provide a clear understanding of the methodologies required to obtain precise thermodynamic data for this and similar compounds. Further experimental investigation into the thermodynamic properties of this compound is warranted to provide a more complete dataset for this compound.

References

Solubility of 4-Ethylcyclohexene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylcyclohexene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative descriptions, and a detailed, generalized experimental protocol for its empirical determination.

Core Concepts: Understanding Solubility

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. This compound is a nonpolar hydrocarbon due to the relatively even distribution of electron density across its structure. Its chemical structure, consisting of a cyclohexene (B86901) ring and an ethyl group, results in weak intermolecular van der Waals forces. Consequently, it is readily soluble in nonpolar organic solvents and has low solubility in polar solvents like water.[1][2][3]

Qualitative Solubility Profile

Based on its nonpolar nature, this compound is expected to be miscible with or highly soluble in a range of common organic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether, Carbon Tetrachloride | High / Miscible | Similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | While these solvents have polar functional groups, they also possess significant nonpolar character, allowing for interaction with this compound. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The presence of a hydroxyl group makes these solvents polar. However, the alkyl portion of the alcohol can interact with this compound, leading to some degree of solubility. Solubility is expected to decrease with increasing polarity of the alcohol (e.g., higher in propanol (B110389) than in methanol).[1] |

| Highly Polar | Water | Low / Insoluble | The significant difference in polarity and the strong hydrogen bonding network of water prevent the nonpolar this compound from dissolving.[1][2] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is necessary. The following is a detailed, generalized protocol based on the widely used shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials:

- This compound (high purity)

- Selected organic solvent (analytical grade)

- Thermostatically controlled shaker bath or incubator

- Analytical balance

- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.45 µm PTFE)

- Vials with screw caps

- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable calibrated spectrophotometer.

3. Procedure:

4. Data Reporting:

- Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.

- It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 4-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is an unsaturated cyclic hydrocarbon that serves as a valuable substrate for studying the principles of electrophilic addition reactions. Its simple yet asymmetric structure allows for the exploration of regioselectivity and stereoselectivity, fundamental concepts in organic synthesis. Understanding the mechanisms by which electrophiles add across the carbon-carbon double bond of this compound is crucial for predicting and controlling the outcome of chemical transformations, a key aspect of drug development and materials science. This technical guide provides a comprehensive overview of the core electrophilic addition mechanisms of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by a variety of electrophiles. The primary mechanisms discussed in this guide are hydrohalogenation, halogenation, oxymercuration-demercuration, and hydroboration-oxidation. Each of these reactions proceeds through a distinct pathway, leading to different regio- and stereochemical outcomes.

Hydrohalogenation: Addition of Hydrogen Halides

The addition of hydrogen halides (HBr and HCl) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate.

Mechanism: The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation intermediate and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Regioselectivity: This reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. In the case of this compound, both carbons of the double bond are secondary, so two secondary carbocation intermediates are possible. The positive charge will preferentially form on the carbon that is better stabilized. In this case, the carbocation at C1 is slightly more stable due to the nearby ethyl group, though the difference is minimal. Therefore, a mixture of two constitutional isomers is expected, with the major product being 1-halo-4-ethylcyclohexane. It is important to note that since the reaction proceeds through a carbocation intermediate, rearrangements are possible, although unlikely in this specific case due to the absence of a more stable carbocation that could be formed through a simple hydride or alkyl shift.

Stereochemistry: The carbocation intermediate is planar, allowing the nucleophilic halide ion to attack from either face. This results in a mixture of syn- and anti-addition products. If new chiral centers are formed, a racemic mixture of enantiomers will be produced.

Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.

Experimental Protocol: Hydrobromination of this compound

Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Separatory funnel

-

Drying tube

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice bath and slowly add 48% hydrobromic acid (1.2 equivalents) with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Transfer the reaction mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Halogenation: Addition of Bromine and Chlorine

The addition of halogens (Br₂ and Cl₂) to this compound proceeds through a cyclic halonium ion intermediate, which dictates the stereochemical outcome of the reaction.

Mechanism: The alkene's π electrons attack one of the halogen atoms, displacing the other as a halide ion. A three-membered ring, the halonium ion, is formed. The halide ion then attacks one of the carbons of the halonium ion from the side opposite to the ring (backside attack), leading to the opening of the ring and the formation of a vicinal dihalide.

Regioselectivity: Since both atoms being added are the same, regioselectivity is not a concern in the traditional sense. However, in unsymmetrical alkenes, if a different nucleophile is present (e.g., water in "bromine water"), the nucleophile will attack the more substituted carbon of the bromonium ion.

Stereochemistry: The mechanism involving a bridged halonium ion necessitates anti-addition of the two halogen atoms. This means that the two halogen atoms will be on opposite faces of the cyclohexane (B81311) ring in the product. For this compound, this results in the formation of a racemic mixture of trans-1,2-dihalo-4-ethylcyclohexanes.

Experimental Protocol: Bromination of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium thiosulfate (B1220275) solution

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask and cool it in an ice bath.

-

In a dropping funnel, prepare a solution of bromine (1 equivalent) in dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of this compound. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete, wash the reaction mixture with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the dibrominated product.

Oxymercuration-Demercuration: Markovnikov Hydration without Rearrangement

This two-step reaction is a reliable method for the Markovnikov addition of water across a double bond without the complication of carbocation rearrangements.

Mechanism:

-

Oxymercuration: this compound reacts with mercury(II) acetate (B1210297) [Hg(OAc)₂] in a mixture of water and tetrahydrofuran (B95107) (THF). The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion intermediate. Water then acts as a nucleophile and attacks the more substituted carbon of the mercurinium ion, followed by deprotonation to give an organomercury alcohol.

-

Demercuration: The carbon-mercury bond is then cleaved by reduction with sodium borohydride (B1222165) (NaBH₄), replacing the mercury-containing group with a hydrogen atom.

Regioselectivity: The reaction is highly regioselective for the Markovnikov product. The hydroxyl group adds to the more substituted carbon of the double bond.

Stereochemistry: The oxymercuration step involves anti-addition of the hydroxyl and mercury groups. The subsequent demercuration step is not stereospecific, but the overall result is the net addition of water with Markovnikov regioselectivity.

Experimental Protocol: Oxymercuration-Demercuration of this compound

Materials:

-

This compound

-

Mercury(II) acetate [Hg(OAc)₂]

-

Tetrahydrofuran (THF)

-

Water

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

In a round-bottom flask, add a solution of mercury(II) acetate (1.1 equivalents) in water. To this, add THF and then this compound (1 equivalent) and stir at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.

-

Stir for 1 hour, then extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the alcohol product.

Hydroboration-Oxidation: Anti-Markovnikov Syn-Addition of Water

This two-step process provides a complementary method to oxymercuration-demercuration, yielding the anti-Markovnikov alcohol product with syn-stereochemistry.

Mechanism:

-